molecular formula C10H8O3 B186539 3,6-Dimethylphthalic anhydride CAS No. 5463-50-3

3,6-Dimethylphthalic anhydride

Cat. No. B186539
CAS RN: 5463-50-3
M. Wt: 176.17 g/mol
InChI Key: WEPCDISQBQXOBE-UHFFFAOYSA-N
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Patent
US08318048B2

Procedure details

1,7-Dimethyl-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione 1 (30.0 g, 0.150 mol) is added slowly in portions to stirred 98% sulfuric acid (300 mL) in a 1 L flange flask cooled to −5° C. using a salt-ice bath—note that the temperature is kept below 0° C. during the addition. The mixture is stirred for 30 mins at −5° C. and then allowed to warm up to 22° C. The mixture is carefully poured onto crushed ice (1.5 L). The cream precipitate that formed is filtered off and washed with ice water. The precipitate is dissolved in a 5% aq. sodium hydroxide solution (225 mL) with stirring. Glacial acetic acid (20 mL) is added slowly to the stirred solution. A cream precipitate forms and this is filtered off and discarded. 37% Hydrochloric acid (50 mL) is added to the stirred filtrate and the mixture is stirred for 2 h during which time a precipitate is formed. The precipitate is filtered off and dried in the vacuum oven overnight to yield the product as a cream solid (11.13 g, 41%). The filtrate is allowed to stand overnight during which time further product precipitated out. The second crop of precipitate is filtered off and dried under vacuum to yield the product 2 as a cream solid (5.79 g, 21%): 1H-NMR (300 MHz, CDCl3) δ 7.18 (s, 2H), 2.40 (s, 6H).
[Compound]
Name
1,7-Dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12O[C:8]([CH3:12])([CH:9]=[CH:10]1)[CH:7]1[CH:3]2[C:4](=[O:14])[O:5][C:6]1=[O:13]>S(=O)(=O)(O)O>[CH3:12][C:8]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]2[C:7]=1[C:6](=[O:13])[O:5][C:4]2=[O:14]

Inputs

Step One
Name
1,7-Dimethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
CC12C3C(OC(C3C(C=C1)(O2)C)=O)=O
Step Two
Name
ice
Quantity
1.5 L
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 mins at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is kept below 0° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 22° C
ADDITION
Type
ADDITION
Details
The mixture is carefully poured
CUSTOM
Type
CUSTOM
Details
The cream precipitate that formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ice water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in a 5% aq. sodium hydroxide solution (225 mL)
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
Glacial acetic acid (20 mL) is added slowly to the stirred solution
FILTRATION
Type
FILTRATION
Details
A cream precipitate forms and this is filtered off
ADDITION
Type
ADDITION
Details
37% Hydrochloric acid (50 mL) is added to the stirred filtrate
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 h during which time a precipitate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is formed
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C2C(OC(C2=C(C=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.13 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.